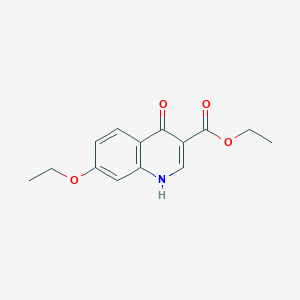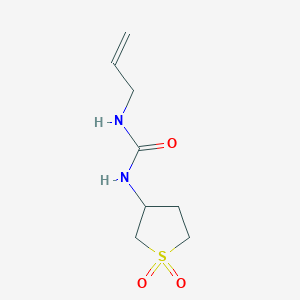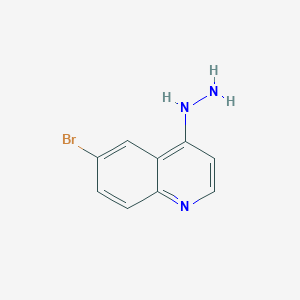
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with a hydrazinyl group and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one typically involves the reaction of 2-hydrazinyl-4-methylpyrimidine with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)propan-1-one
- 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)butan-1-one These compounds share a similar pyrimidine ring structure but differ in the length of the alkyl chain attached to the ethanone group. The unique properties of 1-(2-Hydrazinyl-4-methylpyrimidin-5-yl)ethan-1-one, such as its specific reactivity and binding affinity, make it distinct from its analogs .
Properties
CAS No. |
93584-03-3 |
|---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(2-hydrazinyl-4-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)12)3-9-7(10-4)11-8/h3H,8H2,1-2H3,(H,9,10,11) |
InChI Key |
QYDALMMTLZBJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)

![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)

